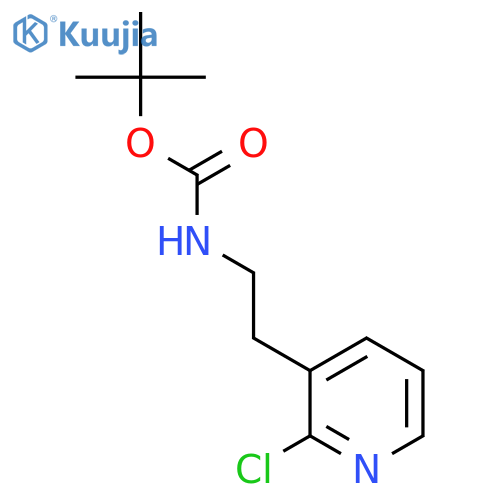Cas no 2680718-42-5 (tert-butyl N-2-(2-chloropyridin-3-yl)ethylcarbamate)

2680718-42-5 structure
商品名:tert-butyl N-2-(2-chloropyridin-3-yl)ethylcarbamate
tert-butyl N-2-(2-chloropyridin-3-yl)ethylcarbamate 化学的及び物理的性質
名前と識別子
-
- EN300-28280149
- 2680718-42-5
- tert-butyl N-[2-(2-chloropyridin-3-yl)ethyl]carbamate
- tert-butyl N-2-(2-chloropyridin-3-yl)ethylcarbamate
-
- インチ: 1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15-8-6-9-5-4-7-14-10(9)13/h4-5,7H,6,8H2,1-3H3,(H,15,16)
- InChIKey: UDANYDKXMVSFOM-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=CN=1)CCNC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 256.0978555g/mol
- どういたいしつりょう: 256.0978555g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 51.2Ų
tert-butyl N-2-(2-chloropyridin-3-yl)ethylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28280149-5g |
tert-butyl N-[2-(2-chloropyridin-3-yl)ethyl]carbamate |
2680718-42-5 | 5g |
$3273.0 | 2023-09-09 | ||
| Enamine | EN300-28280149-0.5g |
tert-butyl N-[2-(2-chloropyridin-3-yl)ethyl]carbamate |
2680718-42-5 | 95.0% | 0.5g |
$1084.0 | 2025-03-19 | |
| Enamine | EN300-28280149-10g |
tert-butyl N-[2-(2-chloropyridin-3-yl)ethyl]carbamate |
2680718-42-5 | 10g |
$4852.0 | 2023-09-09 | ||
| Enamine | EN300-28280149-2.5g |
tert-butyl N-[2-(2-chloropyridin-3-yl)ethyl]carbamate |
2680718-42-5 | 95.0% | 2.5g |
$2211.0 | 2025-03-19 | |
| Enamine | EN300-28280149-10.0g |
tert-butyl N-[2-(2-chloropyridin-3-yl)ethyl]carbamate |
2680718-42-5 | 95.0% | 10.0g |
$4852.0 | 2025-03-19 | |
| Enamine | EN300-28280149-0.1g |
tert-butyl N-[2-(2-chloropyridin-3-yl)ethyl]carbamate |
2680718-42-5 | 95.0% | 0.1g |
$993.0 | 2025-03-19 | |
| Enamine | EN300-28280149-1.0g |
tert-butyl N-[2-(2-chloropyridin-3-yl)ethyl]carbamate |
2680718-42-5 | 95.0% | 1.0g |
$1129.0 | 2025-03-19 | |
| Enamine | EN300-28280149-5.0g |
tert-butyl N-[2-(2-chloropyridin-3-yl)ethyl]carbamate |
2680718-42-5 | 95.0% | 5.0g |
$3273.0 | 2025-03-19 | |
| Enamine | EN300-28280149-0.25g |
tert-butyl N-[2-(2-chloropyridin-3-yl)ethyl]carbamate |
2680718-42-5 | 95.0% | 0.25g |
$1038.0 | 2025-03-19 | |
| Enamine | EN300-28280149-0.05g |
tert-butyl N-[2-(2-chloropyridin-3-yl)ethyl]carbamate |
2680718-42-5 | 95.0% | 0.05g |
$948.0 | 2025-03-19 |
tert-butyl N-2-(2-chloropyridin-3-yl)ethylcarbamate 関連文献
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
2680718-42-5 (tert-butyl N-2-(2-chloropyridin-3-yl)ethylcarbamate) 関連製品
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
